molecular formula C16H19Br2NO2 B1652831 (5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide CAS No. 1609404-35-4

(5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide

Cat. No. B1652831
CAS RN: 1609404-35-4
M. Wt: 417.13
InChI Key: WUCQYTCJZVAOMS-UHFFFAOYSA-N
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Description

“(5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609404-35-4 . It has a molecular weight of 417.14 . The IUPAC name for this compound is (5-bromo-2-methoxyphenyl)-N-(4-methoxybenzyl)methanamine hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18BrNO2.BrH/c1-19-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)20-2;/h3-9,18H,10-11H2,1-2H3;1H . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Protection of Hydroxyl Groups

In synthetic chemistry, protecting groups are used to temporarily mask functional groups that might interfere with a reaction. This compound could be used as a reagent for the protection of hydroxyl groups, which can later be removed by specific treatments .

Synthesis of Medicinal Compounds

The structure of (5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide suggests it could be an intermediate in the synthesis of various medicinal compounds, such as inhibitors or active pharmaceutical ingredients .

Polymerization Processes

The compound might be involved in polymerization processes, which are reactions where small molecules called monomers combine to form a polymer chain. It could promote homogeneous and rapid heat transfer through the reaction mixture, leading to higher reaction rates and high yields .

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2.BrH/c1-19-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)20-2;/h3-9,18H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCQYTCJZVAOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide

CAS RN

1609404-35-4
Record name Benzenemethanamine, 5-bromo-2-methoxy-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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